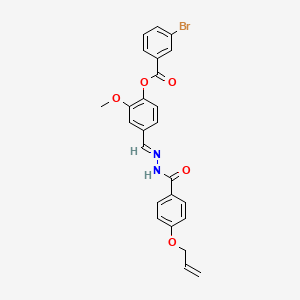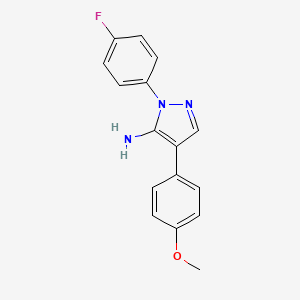
1-(2,4-Difluorophenyl)-4-p-tolyl-1H-pyrazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-Difluorophenyl)-4-p-tolyl-1H-pyrazol-5-amine is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 1-(2,4-Difluorophenyl)-4-p-tolyl-1H-pyrazol-5-amin kann über verschiedene Synthesewege erfolgen. Ein übliches Verfahren beinhaltet die Reaktion von 2,4-Difluor-anilin mit p-Tolylhydrazin in Gegenwart eines geeigneten Katalysators. Die Reaktion findet typischerweise unter Rückflussbedingungen in einem Lösungsmittel wie Ethanol oder Methanol statt. Das resultierende Zwischenprodukt wird dann cyclisiert, um den Pyrazolring zu bilden, wodurch die gewünschte Verbindung erhalten wird.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann die großtechnische Synthese unter optimierten Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess kann Schritte wie die Reinigung durch Umkristallisation oder Chromatographie umfassen, um alle Verunreinigungen zu entfernen und das Endprodukt in seiner reinen Form zu erhalten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
1-(2,4-Difluorophenyl)-4-p-tolyl-1H-pyrazol-5-amin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, um entsprechende oxidierte Produkte zu bilden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen ein oder mehrere Substituenten am aromatischen Ring durch andere funktionelle Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurem Medium.
Reduktion: Natriumborhydrid in Methanol.
Substitution: Halogenierung mit Brom oder Chlorierung mit Chlorgas.
Hauptprodukte gebildet
Oxidation: Bildung entsprechender Chinone oder anderer oxidierter Derivate.
Reduktion: Bildung reduzierter Amine oder Alkohole.
Substitution: Bildung halogenierter Derivate oder anderer substituierter Produkte.
Wissenschaftliche Forschungsanwendungen
1-(2,4-Difluorophenyl)-4-p-tolyl-1H-pyrazol-5-amin hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.
Biologie: Wird auf seine potenziellen biologischen Aktivitäten wie antimikrobielle oder Antikrebsaktivitäten untersucht.
Medizin: Wird auf seine potenzielle Verwendung in der Medikamentenentwicklung und als Pharmakophor in der pharmazeutischen Chemie untersucht.
Industrie: Wird aufgrund seiner einzigartigen chemischen Eigenschaften bei der Entwicklung neuer Materialien wie Polymeren oder Beschichtungen eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 1-(2,4-Difluorophenyl)-4-p-tolyl-1H-pyrazol-5-amin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann ihre Wirkung ausüben, indem sie an Enzyme oder Rezeptoren bindet und so deren Aktivität moduliert. So kann sie beispielsweise bestimmte Enzyme in Stoffwechselwegen hemmen oder mit Rezeptoren interagieren, um zelluläre Signalprozesse zu verändern. Die genauen molekularen Zielstrukturen und Signalwege hängen von der jeweiligen Anwendung und dem Kontext ab, in dem die Verbindung eingesetzt wird.
Wirkmechanismus
The mechanism of action of 1-(2,4-Difluorophenyl)-4-p-tolyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Fluconazol: Ein weit verbreitetes Antimykotikum mit einer ähnlichen Difluorphenylgruppe.
Voriconazol: Ein weiteres Antimykotikum mit strukturellen Ähnlichkeiten.
1-(2,4-Difluorphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanon: Eine Verbindung mit einer ähnlichen Difluorphenylgruppe und einem Pyrazolring.
Einzigartigkeit
1-(2,4-Difluorophenyl)-4-p-tolyl-1H-pyrazol-5-amin ist aufgrund seiner spezifischen Kombination von funktionellen Gruppen und seiner potenziellen Anwendungen in verschiedenen Bereichen einzigartig. Seine Difluorphenyl- und p-Tolylgruppen verleihen ihm besondere chemische Eigenschaften, die es zu einer wertvollen Verbindung für Forschung und industrielle Anwendungen machen.
Eigenschaften
Molekularformel |
C16H13F2N3 |
|---|---|
Molekulargewicht |
285.29 g/mol |
IUPAC-Name |
2-(2,4-difluorophenyl)-4-(4-methylphenyl)pyrazol-3-amine |
InChI |
InChI=1S/C16H13F2N3/c1-10-2-4-11(5-3-10)13-9-20-21(16(13)19)15-7-6-12(17)8-14(15)18/h2-9H,19H2,1H3 |
InChI-Schlüssel |
MDYYCWYQXXEZNO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=C(N(N=C2)C3=C(C=C(C=C3)F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-((2,3-Dihydro-2,6-dimethyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzonitrile](/img/structure/B12043668.png)
![1-Ethyl-4-hydroxy-N-[4-(6-methyl-1,3-benzothiazol-2-YL)phenyl]-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B12043672.png)

![2-Oxo-2-(p-tolyl)ethyl 8-methyl-2-(4'-methyl-[1,1'-biphenyl]-4-yl)quinoline-4-carboxylate](/img/structure/B12043681.png)





![5-Bromo-2-[2-(diethylamino)ethoxy]benzoic acid hydrochloride](/img/structure/B12043713.png)


![N,N-dimethyl-4-[(E)-2-(1-methyl-2,1-benzoxazol-1-ium-3-yl)ethenyl]aniline;perchlorate](/img/structure/B12043729.png)
![8-[benzyl(methyl)amino]-7-isopropyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12043731.png)
